molecular formula C17H15N5O8S B2945585 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide CAS No. 301307-66-4

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B2945585
CAS No.: 301307-66-4
M. Wt: 449.39
InChI Key: JMLRWOAGZYRKJL-UHFFFAOYSA-N
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Description

N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide is a sulfonamide-derived compound featuring a pyrimidine ring substituted with two methoxy groups at the 2- and 6-positions, a sulfamoyl linker, and a 5-nitrofuran-2-carboxamide moiety. This structure combines sulfonamide pharmacophores with nitroheterocyclic elements, a combination often associated with antimicrobial and antiparasitic activity . The sulfamoyl group facilitates hydrogen bonding and interaction with biological targets, while the nitrofuran moiety may contribute to redox-dependent mechanisms. The molecular formula is C₁₈H₁₆N₄O₇S, with a molecular weight of 448.41 g/mol.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O8S/c1-28-14-9-13(19-17(20-14)29-2)21-31(26,27)11-5-3-10(4-6-11)18-16(23)12-7-8-15(30-12)22(24)25/h3-9H,1-2H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRWOAGZYRKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₈H₁₆N₄O₇S 448.41 2,6-Dimethoxypyrimidinyl, sulfamoyl, 5-nitrofuran Combines sulfonamide and nitrofuran; potential dual-mode action
USP Sulfamethoxazole Related Compound A C₁₂H₁₃N₃O₄S 295.31 5-Methylisoxazolyl, acetamide Lacks nitrofuran; simpler sulfonamide with isoxazole substitution
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, pyridinylsulfamoyl Bulkier substituents; higher molecular weight but reduced nitro group reactivity
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide C₄₃H₅₃N₅O₆ 760.92 Tetrahydropyrimidinyl, diphenylhexane backbone Complex stereochemistry; lacks sulfonamide/nitrofuran but shares pyrimidine motifs

Key Observations:

Sulfonamide Linkers : The target compound’s sulfamoyl group (N-SO₂) is shared with USP Sulfamethoxazole analogs , but its 2,6-dimethoxypyrimidine substitution distinguishes it from simpler isoxazole or pyridine derivatives .

Nitrofuran vs.

Molecular Weight and Solubility : The target compound (448.41 g/mol) is smaller than pyridinylsulfamoyl derivatives (e.g., 493.53 g/mol in ), suggesting better membrane permeability but possible trade-offs in solubility.

Stability and Reactivity

  • Nitro Group Stability : The 5-nitrofuran moiety may confer instability under reducing conditions compared to methyl or methoxy-substituted analogs (e.g., USP Sulfamethoxazole derivatives) .
  • Methoxy vs.

Notes

Limitations of Current Data : The evidence lacks explicit pharmacokinetic or in vivo efficacy data for the target compound. Comparisons rely on structural analogs and computational predictions.

Synthetic Feasibility : The compound’s synthesis likely follows established sulfonamide coupling routes, but the nitrofuran group may require specialized nitration conditions to avoid decomposition .

Research Gaps : Further studies using AutoDock Vina or similar tools are needed to validate target binding modes and optimize the balance between nitro group reactivity and stability.

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